4-Biphenylglyoxal
Overview
Description
4-Biphenylglyoxal is an organic compound with the molecular formula C14H12O3. It is known for its unique structure, which includes a biphenyl moiety and a glyoxal group.
Mechanism of Action
Target of Action
4-Biphenylglyoxal hydrate has been shown to be active against rhinovirus . Rhinoviruses are the primary cause of common colds and are a significant cause of morbidity in people with respiratory conditions. The compound’s primary target is the glyoxal in the virus, which it reacts with, leading to the virus’s destruction .
Mode of Action
It is believed to work by reacting with the glyoxal in the rhinovirus, which causes its destruction . This suggests that this compound may interfere with the virus’s ability to replicate or infect host cells.
Result of Action
The primary result of this compound’s action is the destruction of rhinovirus, potentially reducing the severity or duration of infections caused by this virus . .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various biomolecules, including enzymes and proteins
Cellular Effects
4-Biphenylglyoxal has been found to have anti-infective properties, and may be used as an alternative treatment for viral infections . It is believed to work by reacting with the glyoxal in the virus, which causes its destruction . The exact effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of biphenylmethanol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Biphenylglyoxal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research has explored its potential as an antiviral agent, particularly against rhinovirus.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Phenylglyoxal: This compound shares a similar glyoxal group but lacks the biphenyl moiety.
Methylglyoxal: Another related compound, known for its role in biological systems and its potential therapeutic applications.
Uniqueness: 4-Biphenylglyoxal’s uniqueness lies in its biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required .
Biological Activity
4-Biphenylglyoxal, a compound characterized by its biphenyl structure and glyoxal functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
This compound is a derivative of biphenyl with two carbonyl groups located at the 1 and 4 positions relative to the biphenyl moiety. Its molecular formula is . The compound exhibits unique reactivity patterns due to the presence of these carbonyl groups, which can participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that biphenyl derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that certain biphenyl compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MIC) for effective compounds were found to be as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus .
Table 1: Antibacterial Activity of Biphenyl Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Compound 6i | 3.13 | MRSA |
Compound 6m | 6.25 | MDR Enterococcus faecalis |
Inhibition of Glycine Transporters
This compound has also been identified as a potential inhibitor of glycine transporters (GlyT1). In a pharmacokinetic study, derivatives demonstrated excellent oral bioavailability and were effective in ameliorating learning impairments in animal models . This suggests a neuroprotective role, making it a candidate for further investigation in neurological disorders.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through its reactive carbonyl groups, which can form adducts with nucleophilic sites on bacterial proteins.
- Glycine Transport Inhibition : By binding to glycine transporters, it may alter neurotransmitter dynamics in the central nervous system, potentially influencing synaptic plasticity and cognitive functions.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized a series of biphenyl derivatives and evaluated their antibacterial activities. Among these compounds, several exhibited significant inhibition against drug-resistant strains, highlighting the therapeutic potential of modifying the biphenyl structure to enhance efficacy .
Neuroprotective Effects
Another study focused on the effects of biphenyl derivatives on cognitive functions in mice. The results indicated that certain modifications to the biphenyl structure could improve learning and memory retention, suggesting that these compounds might be beneficial for treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUOZSNZBKYOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198005 | |
Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-58-7 | |
Record name | α-Oxo[1,1′-biphenyl]-4-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4974-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylglyoxyaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53652 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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